molecular formula C13H17BrN2O2 B13760651 Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate CAS No. 1131587-80-8

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13760651
CAS No.: 1131587-80-8
M. Wt: 313.19 g/mol
InChI Key: WBFFVVDESFYFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methylpiperazine in the presence of a base, followed by esterification with methanol . The reaction conditions typically include heating the mixture to reflux and using a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a brominated benzoate moiety with a piperazine ring makes it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

1131587-80-8

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3

InChI Key

WBFFVVDESFYFOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.